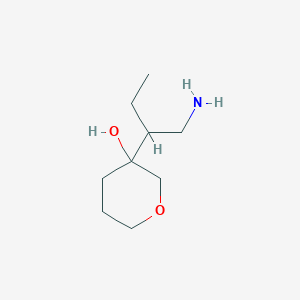

3-(1-Aminobutan-2-yl)oxan-3-ol

Description

Significance of Heterocyclic Aminols in Organic Synthesis and Beyond

Heterocyclic aminols, compounds that contain a heterocyclic ring and an amino alcohol functional group, represent a vast and important class of organic compounds. Over 90% of new drugs feature heterocyclic motifs, underscoring their importance in medicinal chemistry. ijraset.com These structures are foundational to a wide array of natural products, including vitamins and alkaloids, and are integral to the synthesis of agents with antifungal, anti-inflammatory, antibacterial, and antiviral properties. ijraset.comopenmedicinalchemistryjournal.comijnrd.orgderpharmachemica.com

The functional groups of heterocyclic aminols—the amine and the hydroxyl group—can engage in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. This makes them highly valuable for designing molecules that can modulate biological processes. The development of synthetic methodologies to create diverse heterocyclic structures has greatly expanded the chemical space available for drug discovery programs. mdpi.comijraset.com

Rationale for Investigating the 3-(1-Aminobutan-2-yl)oxan-3-ol Architecture

The specific architecture of this compound combines the oxane ring with a functionalized aminobutanol (B45853) side chain, creating a novel chemical entity with several points of interest for chemical research. The rationale for its investigation can be broken down as follows:

Novelty and Chemical Space Exploration: The compound represents a unique combination of known pharmacophores. Synthesizing and studying such molecules allows researchers to explore new areas of chemical space, potentially leading to the discovery of compounds with new or improved biological activities.

Structural Complexity and Stereochemistry: The molecule possesses multiple chiral centers: one at the second carbon of the butanyl chain and another at the third carbon of the oxane ring. This stereochemical complexity allows for the generation of a library of distinct stereoisomers, each of which could have unique biological properties. The tertiary alcohol on the oxane ring provides a rigid anchor point for the aminobutanol side chain.

Pharmacological Potential: Given that the aminobutanol scaffold is a key component of active drugs and the oxane ring is a privileged structure in medicinal chemistry, their combination in this compound suggests a high potential for biological activity. mdpi.comnih.govvcu.edu Research into this molecule would likely focus on its interaction with various biological targets.

While public data on this compound is scarce, similar structures have been synthesized, indicating the feasibility of creating such complex aminols. For example, compounds like 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol and 3-(1-Aminobutan-2-yl)-2-methyloxolan-3-ol are listed in chemical databases. bldpharm.comfluorochem.co.uk

Overview of Key Research Avenues for Advanced Chemical Entities

For an advanced chemical entity like this compound, research would typically proceed along several key avenues:

Synthetic Route Development: The primary step involves establishing an efficient and stereocontrolled synthesis. This could involve strategies like the nucleophilic addition of an aminobutanyl organometallic reagent to an oxan-3-one precursor or other modern synthetic methods.

Structural and Conformational Analysis: Once synthesized, detailed characterization using techniques like NMR spectroscopy and X-ray crystallography would be essential to confirm its structure and determine the preferred three-dimensional conformation of the molecule.

Physicochemical Profiling: Key properties such as solubility, stability, and lipophilicity (LogP) would be measured. These parameters are crucial for understanding the molecule's potential behavior in biological systems.

Biological Screening: The compound would be tested against a wide range of biological targets, such as G-protein coupled receptors, ion channels, and enzymes, to identify any potential therapeutic applications. The known activities of related aminobutanol drugs might guide this screening process. nih.govvcu.edu

Data Tables

The following tables provide data on the constituent scaffolds and related compounds.

Table 1: Properties of Parent Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

|---|---|---|---|

| 2-Aminobutanol | C₄H₁₁NO | 89.14 | Intermediate for pharmaceuticals like ethambutol. ontosight.ainih.gov |

| 4-Amino-1-butanol | C₄H₁₁NO | 89.14 | Linker in polymer synthesis; intermediate for total synthesis. sigmaaldrich.commedchemexpress.com |

Table 2: Data on Structurally Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3-(1-Aminobutan-2-yl)-2-methyloxolan-3-ol | 1544251-45-7 | C₉H₁₉NO₂ | 173.25 bldpharm.com |

| 4-(1-Aminobutan-2-yl)-2-methyloxan-4-ol | 1559284-35-3 | C₁₀H₂₁NO₂ | 187.28 fluorochem.co.uk |

| 4-Aminobutan-2-ol | 39884-48-5 | C₄H₁₁NO | 89.14 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-(1-aminobutan-2-yl)oxan-3-ol |

InChI |

InChI=1S/C9H19NO2/c1-2-8(6-10)9(11)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3 |

InChI Key |

YLEPOZOCPJISMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CCCOC1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 1 Aminobutan 2 Yl Oxan 3 Ol

Reactivity at the Amine Functionality

The primary amine group in 3-(1-Aminobutan-2-yl)oxan-3-ol is a nucleophilic center, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its reactions with various electrophiles.

N-Alkylation and Acylation Reactions

N-Alkylation: The primary amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. This reaction, however, can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. wikipedia.orgucalgary.ca Using a large excess of the initial amine can favor the formation of the secondary amine. ncert.nic.in

N-Acylation: A more controlled reaction involves N-acylation, where the amine reacts with acylating agents like acid chlorides or acid anhydrides. This nucleophilic acyl substitution reaction yields a stable amide product. unizin.orglibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. unizin.orglibretexts.org

| Reaction Type | Reagent Example | Product Class | General Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Can lead to mixtures |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Presence of a base (e.g., pyridine) |

Formation of Amides, Ureas, and Carbamates

Beyond the acylation described above, the primary amine is a key precursor for the synthesis of ureas and carbamates.

Amides: As previously noted, the reaction with acid chlorides or anhydrides is a standard method for amide formation. ncert.nic.inlibretexts.org

Ureas: Substituted ureas can be synthesized by reacting the amine with an isocyanate. This reaction is generally rapid and proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. commonorganicchemistry.com Other methods include using reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) as phosgene (B1210022) equivalents. commonorganicchemistry.com

Carbamates: Carbamates are formed when the amine reacts with chloroformates (e.g., benzyl (B1604629) chloroformate) or other carbamoylating agents. These reactions are crucial for installing protecting groups on the nitrogen atom. nih.gov The reaction can also proceed via in-situ generated isocyanates which are then trapped by an alcohol. researchgate.net

| Target Derivative | Typical Reagent | Functional Group Formed |

| Amide | Acetic Anhydride | -NH-C(=O)R |

| Urea (B33335) | Phenyl Isocyanate | -NH-C(=O)NHR |

| Carbamate | Benzyl Chloroformate | -NH-C(=O)OR |

Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. jove.comlumenlearning.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. libretexts.orgchemistrysteps.com Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the carbon-nitrogen double bond (C=N) of the imine. libretexts.orgyoutube.com The reaction is reversible and is often driven to completion by removing the water formed during the reaction. chemistrysteps.comyoutube.com Careful control of pH is necessary; the reaction is typically fastest under mildly acidic conditions (pH 4-5). lumenlearning.comchemistrysteps.com

| Carbonyl Reactant | Intermediate | Final Product | Key Feature |

| Aldehyde (e.g., Benzaldehyde) | Carbinolamine | Imine (Schiff Base) | C=N double bond formation |

| Ketone (e.g., Acetone) | Carbinolamine | Imine (Schiff Base) | Reversible, acid-catalyzed |

Reactivity at the Hydroxyl Functionality

The hydroxyl group in this compound is classified as a tertiary alcohol. This is because the carbon atom bearing the -OH group is bonded to three other carbon atoms. This structural feature significantly influences its reactivity, particularly its resistance to oxidation and the steric hindrance it presents to nucleophilic attack.

O-Alkylation and Esterification Reactions

O-Alkylation: The formation of ethers from tertiary alcohols (O-alkylation) is generally not facile under standard Williamson ether synthesis conditions due to steric hindrance, which disfavors the Sₙ2 attack by the corresponding alkoxide.

Esterification: Similarly, the direct esterification of tertiary alcohols with carboxylic acids (Fischer esterification) is known to be very slow and inefficient. quora.com The significant steric bulk around the tertiary hydroxyl group impedes the approach of the carboxylic acid. quora.com While esterification can sometimes be achieved using more reactive acylating agents like acid chlorides in the presence of a base, the reaction rates are considerably slower than for primary or secondary alcohols. researchgate.net

Transformations Involving the Oxane Ring

The reactivity of the oxane ring is a focal point of the chemistry of this compound. The ring's susceptibility to cleavage and functionalization provides a versatile platform for synthetic modifications.

The oxane ring of this compound can undergo functionalization through reactions with both electrophiles and nucleophiles.

Electrophilic Functionalization: Electrophilic activation is a key strategy for initiating reactions with the oxane ring. icp.ac.ru This typically involves the protonation or Lewis acid coordination to the oxygen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. While direct electrophilic attack on the ring carbons is less common, electrophilic reagents can play a crucial role in activating the ring for subsequent reactions. For instance, in the presence of an electrophile, the oxygen atom can be targeted, leading to intermediates that are primed for ring-opening.

Nucleophilic Functionalization: Nucleophilic ring-opening is a prominent reaction pathway for oxetanes due to their inherent ring strain. masterorganicchemistry.comacs.org A wide array of nucleophiles, including those based on carbon, nitrogen, and oxygen, can attack one of the ring's carbon atoms, leading to the cleavage of a carbon-oxygen bond. magtech.com.cnarkat-usa.org The regioselectivity of this attack is governed by both steric and electronic factors. magtech.com.cn In acid-catalyzed reactions, the nucleophile preferentially attacks the more substituted carbon atom due to the development of a partial positive charge. magtech.com.cn Conversely, under basic or neutral conditions with strong nucleophiles, the attack typically occurs at the less sterically hindered carbon atom. magtech.com.cn

A theoretical study on the nucleophilic ring-opening of oxirane (a related three-membered ring) highlights the fundamental principles that also apply to oxetanes, emphasizing the importance of the activation strain model in predicting reaction pathways. researchgate.net

The table below summarizes potential nucleophilic ring-opening reactions of a substituted oxane.

| Nucleophile | Reagent Example | Potential Product | Conditions |

| Oxygen | Methanol (CH₃OH) | Methoxy alcohol | Acid-catalyzed (e.g., CSA) nih.gov |

| Nitrogen | Ammonia (NH₃) | Amino alcohol | High pressure/temperature |

| Carbon | Grignard Reagent (R-MgBr) | Alcohol with extended carbon chain | Anhydrous ether |

| Halogen | Hydrobromic Acid (HBr) | Bromo alcohol | Acetic Acid nih.gov |

This table is illustrative of general oxetane (B1205548) reactivity and not based on specific experimental data for this compound.

The strained nature of the oxane ring makes it prone to ring-opening reactions, which can be initiated by various reagents and conditions. beilstein-journals.org These reactions are thermodynamically favorable as they relieve the ring strain. beilstein-journals.org

Ring-Opening Reactions: As discussed, nucleophilic attack is a common method for ring-opening. The regioselectivity is a critical aspect, with the outcome depending on the reaction conditions. magtech.com.cn For instance, acid-catalyzed hydrolysis would lead to a diol, while reaction with a halide source would yield a haloalcohol. magtech.com.cnnih.gov

Rearrangement Reactions: Rearrangements involving the oxane ring can also occur, particularly under acidic conditions where carbocationic intermediates may be formed. masterorganicchemistry.com The specific rearrangement pathways would depend on the substitution pattern of the oxane and the stability of the potential carbocationic intermediates. For β-amino alcohols, rearrangements can be induced by converting the hydroxyl group into a good leaving group, which can lead to the migration of adjacent groups. nih.govresearchgate.net While specific studies on this compound are not available, the principles of carbocation rearrangements, such as Wagner-Meerwein shifts, could be applicable.

Stereochemical Control and Diastereoselectivity in Transformations

The presence of multiple stereocenters in this compound means that stereochemical control is a crucial aspect of its chemical transformations. The stereochemistry of the amino alcohol moiety can significantly influence the reactivity and the stereochemical outcome of reactions.

In ring-opening reactions, the attack of a nucleophile typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the attacked carbon center. Therefore, the stereochemistry of the starting material will directly dictate the stereochemistry of the product.

The diastereoselectivity of reactions will be influenced by the steric hindrance imposed by the substituents on the oxane ring and the side chain. Reagents will approach from the less hindered face, leading to a preference for one diastereomer over the other. The amino and hydroxyl groups on the side chain can also participate in directing the stereochemical outcome through chelation with metal catalysts or by influencing the conformational preferences of the molecule.

Mechanistic Investigations of Key Chemical Reactions

While specific mechanistic studies for reactions involving this compound are not documented in the provided search results, the mechanisms of related reactions provide a basis for understanding its reactivity.

The mechanism of acid-catalyzed ring-opening of oxetanes generally involves the following steps:

Protonation of the oxygen atom: This is a rapid and reversible step that activates the ring.

Nucleophilic attack: The nucleophile attacks one of the ring carbons. The transition state will have significant SN1 or SN2 character depending on the stability of the potential carbocation.

Deprotonation: The final step is the deprotonation of the product to yield the neutral ring-opened compound.

For nucleophilic ring-opening under basic or neutral conditions, the mechanism is typically a direct SN2 displacement. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the structures of transition states and the energetics of different pathways. mdpi.com Such studies on related systems can provide valuable insights into the regioselectivity and stereoselectivity of reactions involving this compound.

Theoretical and Computational Studies of 3 1 Aminobutan 2 Yl Oxan 3 Ol

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For a molecule like 3-(1-Aminobutan-2-yl)oxan-3-ol, which contains a six-membered oxane ring and a flexible aminobutyl side chain, numerous conformations would exist.

Researchers would typically employ computational methods to:

Identify Stable Conformers: Systematically rotate the bonds in the molecule to find all low-energy (stable) conformations. For the oxane ring, this would involve identifying chair, boat, and twist-boat conformations, with substituents in either axial or equatorial positions. iscnagpur.ac.innobelprize.org Generally, substituents on a cyclohexane-like ring prefer the equatorial position to minimize steric hindrance. lumenlearning.comopenochem.org

Calculate Relative Energies: Determine the energy of each conformer to identify the most stable, or ground-state, conformation. The energy differences between conformers are quantified, often as A-values for substituents on a ring. lumenlearning.com

Map the Potential Energy Surface: Create a multi-dimensional map that shows the energy of the molecule as a function of its geometry. This "energy landscape" helps visualize the transitions between different conformations and the energy barriers that separate them.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are used to understand how electrons are distributed within a molecule and the nature of the chemical bonds. nta.ac.ins3waas.gov.in Methods like Density Functional Theory (DFT) or ab initio calculations are commonly used. buketov.edu.kznih.gov

For this compound, these studies would reveal:

Electron Distribution and Molecular Orbitals: Mapping of electron density to identify electron-rich and electron-poor regions, which is crucial for predicting reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate where the molecule is most likely to act as an electron donor or acceptor.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis could be used to investigate the nature of the covalent bonds, including any hyperconjugation or other electronic interactions that contribute to the molecule's stability. nih.gov

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)

Computational methods can predict how a molecule will behave in chemical reactions. s3waas.gov.in

Reactivity Indices: Using data from electronic structure calculations, chemists can predict which sites on the molecule are most likely to be attacked by nucleophiles or electrophiles.

Transition State Searching: When a reaction mechanism is proposed, computational models can identify the high-energy "transition state" that connects reactants to products. nih.gov

Activation Energy Calculation: By comparing the energy of the reactants and the transition state, the activation energy for the reaction can be calculated, providing insight into the reaction rate. s3waas.gov.in For example, simulations can model complex processes like the anodic reactions of amino acids, detailing each step of the mechanism. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Flexibility

Molecular dynamics (MD) simulations model the movement of every atom in a molecule over time, providing a "movie" of its behavior. nih.govnih.gov These simulations are invaluable for understanding how a molecule behaves in a realistic environment, such as in a solvent like water. mdpi.comuu.nl

For this compound, MD simulations could:

Analyze Molecular Flexibility: Show how the molecule bends, stretches, and rotates over time, revealing its inherent flexibility.

Study Solvent Interactions: Model how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds with the amino and hydroxyl groups. This is crucial for understanding solubility.

Simulate Dynamic Behavior: Observe conformational changes in real-time and understand how the molecule explores its energy landscape in solution. mdpi.com

Computational Design of Derivatives and Analogues

Computational chemistry is a powerful tool in drug discovery and materials science for designing new molecules with desired properties. nih.govuu.nl

Structure-Activity Relationship (SAR) Studies: If a particular biological activity were identified for this compound, researchers could computationally design derivatives by modifying its structure (e.g., adding or changing functional groups) and predict how these changes would affect its activity.

In Silico Screening: Large virtual libraries of related compounds could be created and computationally screened for properties like binding affinity to a biological target, helping to prioritize which new molecules to synthesize and test in the lab.

Until such dedicated research is conducted and published, any discussion on the specific computational and theoretical properties of this compound would be purely speculative. The scientific community awaits future studies to elucidate the characteristics of this compound.

Derivatives and Analogues of 3 1 Aminobutan 2 Yl Oxan 3 Ol

Design Principles for Structural Modification and Library Synthesis

The rational design of a chemical library based on the 3-(1-Aminobutan-2-yl)oxan-3-ol scaffold involves a strategic exploration of its chemical space. Key to this approach is the modification of its distinct structural components: the aminobutanol (B45853) side chain and the oxane ring system.

The aminobutanol side chain is a versatile component for modification. The primary amine serves as a key handle for derivatization through reactions such as N-alkylation, N-acylation, and sulfonylation. These modifications can alter the compound's basicity, polarity, and ability to form hydrogen bonds. For instance, converting the primary amine to a secondary or tertiary amine can impact its pKa and lipophilicity, which are critical parameters for pharmacokinetic profiles.

Furthermore, the alkyl portion of the side chain can be varied. For example, the ethyl group can be replaced with other alkyl or aryl substituents to explore steric effects and potential hydrophobic interactions with biological targets. Such modifications have been successfully employed in the development of analogues for compounds like ethambutol, where the nature of the substituents on the amino alcohol backbone is crucial for activity. nih.gov

| Modification Type | Reagents/Conditions | Potential Impact on Properties | Rationale for Synthesis |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) with a non-nucleophilic base (e.g., DIPEA) | Increases lipophilicity; Modulates basicity (pKa) | Explore steric tolerance; Introduce new interaction points |

| N-Acylation | Acyl chlorides or anhydrides (e.g., RCOCl) | Removes basicity; Increases H-bond acceptor count | Create neutral analogues; Mimic peptide bonds |

| N-Sulfonylation | Sulfonyl chlorides (e.g., RSO₂Cl) | Removes basicity; Adds a strong H-bond acceptor group | Introduce acidic N-H (if primary sulfonamide); Enhance metabolic stability |

| Reductive Amination | Aldehydes/ketones with a reducing agent (e.g., NaBH(OAc)₃) | Versatile method for introducing diverse N-substituents | Systematically probe structure-activity relationships (SAR) |

Functionalization can be achieved through various synthetic strategies. Methodologies for the direct C-H functionalization of alcohols can be adapted to create new oxetane (B1205548) and, by extension, oxane derivatives. nih.gov Modifications could include the introduction of alkyl, aryl, or polar functional groups at positions other than C3. For example, adding a fluorine atom or a hydroxyl group could enhance polarity and create new hydrogen bonding opportunities. The tertiary alcohol at the C3 position is another site for modification, such as conversion to an ether or ester, or elimination to introduce unsaturation, thereby altering the molecule's three-dimensional shape and electronic properties.

| Modification Type | Synthetic Approach | Potential Impact on Properties | Rationale for Synthesis |

|---|---|---|---|

| Alkylation/Arylation at C2/C4/C5/C6 | Multi-step synthesis from functionalized precursors (e.g., lactones) | Modifies lipophilicity and steric profile | Explore conformational effects and new binding interactions |

| Introduction of Polar Groups (e.g., -OH, -F) | Late-stage functionalization or synthesis from polar building blocks | Increases polarity and solubility; Adds H-bonding sites | Improve pharmacokinetic properties (ADME) |

| Modification of C3-Hydroxyl | Etherification (e.g., Williamson synthesis) or Esterification | Masks H-bond donor; Increases lipophilicity | Act as a prodrug strategy; Modulate polarity |

| Ring Contraction/Expansion | Synthesis of oxetane or oxepane (B1206615) analogues | Alters bond angles and overall geometry | Investigate the impact of ring strain and conformation on activity |

Synthesis and Characterization of Stereoisomers and Enantiomers

The structure of this compound contains at least two chiral centers in the aminobutanol side chain (at C1' and C2' of the butyl group) and a spirocyclic chiral center at C3 of the oxane ring. This results in the possibility of multiple diastereomers and enantiomers. The stereochemistry of amino alcohols is often critical for their biological function, with different stereoisomers exhibiting vastly different activities. smolecule.com

The synthesis of specific stereoisomers can be achieved through several established methods:

Asymmetric Synthesis : Utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For example, stereodivergent copper-catalyzed reactions can provide access to all possible stereoisomers of amino alcohols from common precursors. nih.gov

Resolution of Racemates : Separating a mixture of enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis : Starting from enantiomerically pure building blocks, such as chiral amino acids or other naturally occurring molecules.

Characterization and determination of the absolute configuration of each stereoisomer are typically performed using techniques such as X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Structure-Reactivity and Structure-Property Relationship Studies within Derivative Sets

Once a library of derivatives is synthesized, structure-reactivity and structure-property relationship (SAR/SPR) studies are conducted to understand how specific structural changes influence the molecule's behavior. These studies correlate molecular structure with properties like chemical reactivity, biological potency, selectivity, and pharmacokinetic parameters.

For the this compound scaffold, key relationships to investigate would include:

Basicity (pKa) vs. Structure : How do N-substituents on the aminobutanol chain affect the basicity of the nitrogen atom? This is crucial for its interaction with biological targets and for its solubility at physiological pH.

Conformational Effects : How do substituents on the oxane ring influence its conformational preference (e.g., chair, boat) and the relative orientation of the aminobutanol side chain? These conformational changes can have a profound impact on binding affinity to a target protein.

These relationships are often quantified using computational modeling and experimental measurements, allowing for the development of predictive models to guide the design of future generations of analogues with improved properties.

Bioisosteric Replacements for Amine and Hydroxyl Groups

For the this compound scaffold, both the primary amine and the tertiary hydroxyl group are prime candidates for bioisosteric replacement.

Amine Bioisosteres : The primary amine is a strong hydrogen bond donor and is basic. However, it can be a site for rapid metabolism or may lead to off-target toxicities. Bioisosteric replacements can address these liabilities. For example, replacing the amide bond with a 1,2,3-triazole ring is a common strategy to enhance metabolic stability while maintaining key hydrogen bonding interactions. nih.govhyphadiscovery.com

Hydroxyl Bioisosteres : The tertiary hydroxyl group on the oxane ring is a hydrogen bond donor and acceptor. It can be a site of glucuronidation, a common metabolic pathway. Replacing it with a bioisostere can block this metabolic route and modulate polarity. For instance, replacing a hydroxyl group with urea (B33335) bioisosteres like -NHCONH₂ may enhance hydrogen bonding capabilities. researchgate.net

| Original Group | Bioisosteric Replacement | Key Property Changes | Rationale for Replacement |

|---|---|---|---|

| Amine (-NH₂) | Hydroxylamine (-NHOH), Hydrazine (-NHNH₂) | Modulates basicity and nucleophilicity | Fine-tune pKa and reactivity |

| Amine (-NH₂) | Small heterocycles (e.g., triazole, tetrazole) | Removes basicity, mimics H-bonding patterns, metabolically stable | Improve metabolic stability and oral bioavailability nih.gov |

| Hydroxyl (-OH) | Fluorine (-F) | Removes H-bond donor, acts as a weak H-bond acceptor, metabolically stable | Block metabolic oxidation, modulate local electronics cambridgemedchemconsulting.com |

| Hydroxyl (-OH) | Trifluoromethyl (-CF₃) | Increases lipophilicity, metabolically robust | Enhance binding through hydrophobic interactions |

| Hydroxyl (-OH) | Amide (-CONH₂) or Sulfonamide (-SO₂NH₂) | Maintains H-bonding capacity, alters electronic profile | Modulate solubility and target interactions |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. slideshare.netethz.chresearchgate.net For 3-(1-Aminobutan-2-yl)oxan-3-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is required for a complete assignment of all proton and carbon signals and to establish the molecule's connectivity and stereochemistry. blogspot.comwikipedia.org

¹H NMR Spectroscopy : This technique provides information about the chemical environment of each proton. The spectrum would be expected to show distinct signals for the protons of the oxane ring, the aminobutyl side chain, and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy : This experiment identifies all unique carbon atoms in the molecule. Key signals would include those for the quaternary carbon at C3 of the oxane ring (bonded to -OH and the side chain), the carbon atoms adjacent to the ring oxygen, and the carbons bonded to the nitrogen atom of the amine group.

2D-NMR Spectroscopy : Two-dimensional techniques are essential for assembling the molecular puzzle. blogspot.comlongdom.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the oxane ring and the aminobutyl side chain. wikipedia.orglongdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming C-H connectivities. wikipedia.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is critical for connecting molecular fragments, such as establishing the bond between C2 of the butyl chain and C3 of the oxane ring. ethz.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are close to each other, which is invaluable for determining the relative stereochemistry at the two chiral centers. wordpress.com

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations |

| Oxane Ring Protons | 3.0 - 4.0 | 60 - 75 | COSY with other ring protons; HSQC to corresponding carbons |

| Butyl Chain Protons | 0.9 - 3.0 | 10 - 55 | COSY within the chain; HMBC to C3 of the oxane ring |

| -OH Proton | Variable (1.5 - 5.0) | N/A | May show NOESY correlation to nearby protons |

| -NH₂ Protons | Variable (1.0 - 4.0) | N/A | HSQC to C1 of the butyl chain |

| Oxane C3 (quaternary) | N/A | 70 - 85 | HMBC to protons on the butyl chain and oxane ring |

| Oxane Carbons (C-O) | N/A | 60 - 75 | HSQC from attached protons |

| Butyl C1 (C-N) | N/A | 40 - 50 | HSQC from attached protons |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the tertiary alcohol, broadened due to hydrogen bonding. dummies.comwpmucdn.com In the same region, two distinct, sharper peaks would be expected for the symmetric and asymmetric N-H stretching of the primary amine group. wpmucdn.comopenstax.orglibretexts.org A strong C-O stretching band for the ether linkage and the tertiary alcohol would appear in the 1050-1200 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) | Weak |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (Two sharp peaks) | Moderate |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Ether/Alcohol (C-O) | C-O Stretch | 1050 - 1200 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₉H₁₉NO₂), HRMS would provide a mass measurement accurate to several decimal places, allowing for the unambiguous confirmation of the molecular formula. nih.govscispace.comresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the protonated molecule. nih.gov Characteristic fragmentation would likely involve the loss of water (H₂O) from the alcohol, loss of ammonia (NH₃), or cleavage of the bond between the oxane ring and the butyl side chain, providing further corroboration of the proposed structure. nih.govphyschemres.org

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are paramount for assessing the purity of the synthesized compound and for separating its different isomeric forms.

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the workhorse method for purity assessment and isomeric separation in the pharmaceutical and chemical industries. americanpharmaceuticalreview.comchromatographyonline.com

Chiral HPLC : The presence of two stereocenters in this compound means it can exist as four stereoisomers (two pairs of enantiomers). While diastereomers can sometimes be separated on achiral columns, the separation of enantiomers requires a chiral stationary phase (CSP). phenomenex.commdpi.comchiralpedia.comjocpr.com Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are often effective for separating amino alcohols. yakhak.organkara.edu.trsigmaaldrich.com This technique is critical for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the sample.

Interactive Table: Illustrative HPLC Separation Strategy

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Achiral HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | Assess chemical purity, separate from non-isomeric impurities. |

| Chiral HPLC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol/Diethylamine | Separate the four stereoisomers (two pairs of enantiomers). |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar -OH and -NH₂ groups, this compound has low volatility and would perform poorly with direct GC analysis. nih.govlibretexts.org

To overcome this, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile ones. mdpi.comoup.comresearchgate.net

Silylation : This is a common derivatization method where active hydrogens in the -OH and -NH₂ groups are replaced with a trimethylsilyl (TMS) group. libretexts.orgtcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. thermofisher.com

Acylation : This involves reacting the compound with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form stable ester and amide derivatives. thermofisher.comgcms.cz

The resulting derivatized compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess purity with respect to volatile impurities. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's absolute configuration, which is the spatial arrangement of its atoms. For a chiral compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density within the crystal, which can be used to construct a detailed model of the molecular structure. Key data obtained from such an analysis would include bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not yet publicly available, a hypothetical dataset for a related amino alcohol derivative is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for a Chiral Amino Alcohol

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.542 |

| b (Å) | 10.123 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1077.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.152 |

This data would not only confirm the connectivity of the atoms in this compound but also establish the absolute stereochemistry at its chiral centers.

Chiroptical Techniques for Enantiomeric Excess Determination (e.g., Circular Dichroism)

While X-ray crystallography provides the absolute configuration, chiroptical techniques are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample in solution. Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in a unique CD spectrum for each enantiomer. The spectrum is characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths. The intensity of these peaks is directly proportional to the concentration of the enantiomer and its specific rotation.

For this compound, a CD spectrum would be recorded, and the sign and magnitude of the Cotton effects would be used to determine the predominant enantiomer and calculate the enantiomeric excess of the sample. This is often achieved by comparing the experimental spectrum to that of a known enantiomerically pure standard. In the absence of a standard, computational methods can be employed to predict the CD spectrum for each enantiomer, allowing for the assignment of the absolute configuration.

Illustrative Circular Dichroism Data for a Chiral Molecule

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|---|

| 210 | +15,000 |

| 225 | -8,000 |

This technique is highly sensitive and requires only a small amount of sample, making it an invaluable tool for the routine analysis of chiral compounds in various stages of research and manufacturing. The combination of X-ray crystallography for absolute configuration and chiroptical techniques for enantiomeric excess provides a complete and unambiguous stereochemical characterization of chiral molecules like this compound.

Exploratory Applications and Conceptual Research Avenues

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral amino alcohols are highly valuable as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. nih.gov The defined stereochemistry of these compounds allows for the construction of enantiomerically pure products, which is crucial for their biological activity. The compound 3-(1-Aminobutan-2-yl)oxan-3-ol possesses both an amino and a hydroxyl group, making it a versatile synthon. scbt.com

The presence of multiple functional groups allows for a variety of chemical transformations. The primary amine can act as a nucleophile or be transformed into other functional groups, while the tertiary alcohol can be involved in ether or ester formation. The oxane ring provides a level of conformational rigidity that can be advantageous in directing the stereochemical outcome of reactions.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Type |

| Primary Amine | Acylation | Amides |

| Alkylation | Secondary/Tertiary Amines | |

| Reductive Amination | Substituted Amines | |

| Tertiary Alcohol | Etherification | Ethers |

| Esterification | Esters | |

| Oxane Ring | Ring-opening | Dihydroxyalkylamines |

The stereocenters within the molecule make it a valuable precursor for asymmetric synthesis, a process that produces a specific stereoisomer of a product. uwindsor.ca Synthetic strategies could leverage the inherent chirality of this compound to control the formation of new stereocenters in a target molecule. This is a common strategy in the synthesis of natural products and active pharmaceutical ingredients. diva-portal.orgresearchgate.net For instance, chiral β-amino alcohols are key components in the synthesis of various therapeutic agents. westlake.edu.cnacs.org

Ligand Design for Organometallic Catalysis (e.g., as Chiral Ligands)

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. pnas.orgchimia.ch Amino alcohols are a prominent class of compounds used in the design of chiral ligands for a wide range of metal-catalyzed reactions. mdpi.comrsc.orgresearchgate.net The nitrogen and oxygen atoms of the amino and alcohol groups in this compound can coordinate to a metal center, forming a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

The modular nature of this compound would allow for systematic modifications to fine-tune its steric and electronic properties. For example, the amine could be functionalized with bulky substituents to create a more sterically hindered catalytic pocket. The oxane ring also contributes to the ligand's three-dimensional structure, which is a critical factor in its ability to induce enantioselectivity. researchgate.netscispace.com

Table 2: Conceptual Chiral Ligands Derived from this compound and Their Potential Catalytic Applications

| Ligand Type | Metal | Potential Catalytic Application |

| Bidentate N,O-ligand | Ruthenium | Asymmetric transfer hydrogenation |

| Palladium | Asymmetric allylic alkylation | |

| Copper | Asymmetric Henry reaction | |

| Modified P,N-ligand | Iridium | Asymmetric hydrogenation of olefins |

| Rhodium | Asymmetric hydroformylation |

The rigidity of the oxane ring in the ligand backbone could be particularly beneficial in certain catalytic transformations where conformational flexibility is detrimental to achieving high enantioselectivity. mdpi.com The synthesis of various metal complexes with chiral amino alcohols has been reported, demonstrating their versatility as ligands. alfa-chemistry.comacs.org

Precursors for Advanced Polymer or Material Science Applications

Amino alcohols are utilized as monomers or precursors in the synthesis of a variety of polymers, including polyurethanes, polyamides, and polyesters. scbt.com The bifunctional nature of this compound, with its primary amine and tertiary alcohol, allows it to be incorporated into polymer chains through condensation polymerization. The presence of the oxane ring could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical properties.

For example, the incorporation of cyclic structures like oxane into a polymer backbone can increase the glass transition temperature and modify the material's rigidity. The development of degradable poly(ester amide) elastomers from amino alcohol-based monomers highlights the potential for creating biocompatible materials for biomedical applications. nih.gov Furthermore, the amine and hydroxyl groups offer sites for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. rsc.org

Table 3: Potential Polymer Types and Properties from this compound

| Polymer Type | Co-monomer | Potential Properties |

| Polyamide | Diacid chloride | Enhanced thermal stability, altered solubility |

| Polyurethane | Diisocyanate | Modified mechanical properties, potential biocompatibility |

| Polyester | Diacid | Increased rigidity, potential for degradability |

| Functional Polymer | Epoxides | Cross-linked networks, thermosetting materials |

The synthesis of polymer-supported reagents and catalysts is another area where this compound could be valuable. acs.org By grafting the molecule onto a polymer support, it could be used as a recyclable chiral auxiliary or catalyst.

Investigative Tools in Chemical Biology (e.g., as Probes for Mechanistic Studies)

Small molecules are essential tools in chemical biology for probing and understanding complex biological processes. acs.orgmdpi.com A chemical probe is a small molecule that can be used to study a specific protein or pathway in a cellular context. aacrjournals.org The compound this compound, with its distinct functional groups, could serve as a scaffold for the development of such probes.

By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to either the amine or through the hydroxyl group, the molecule could be used to track its localization within a cell or to identify its binding partners. The inherent chirality of the molecule is also significant, as biological systems are chiral, and different enantiomers of a probe molecule can exhibit different biological activities or binding affinities.

Table 4: Conceptual Design of Chemical Biology Probes from this compound

| Probe Type | Modification | Potential Application |

| Fluorescent Probe | Amine functionalized with a fluorophore | Cellular imaging and localization studies |

| Affinity-based Probe | Derivatized with a photo-reactive group and a biotin tag | Identification of protein targets (target deconvolution) |

| Covalent Probe | Introduction of a reactive electrophile | Activity-based protein profiling |

| Library Member | Systematic variation of substituents | Phenotypic screening to identify new biological activities |

The development of small molecule probes often involves a process of hit-to-probe optimization, where an initial bioactive molecule is chemically modified to improve its potency, selectivity, and suitability for cellular studies. nih.gov The structural features of this compound provide multiple handles for such chemical modifications, making it a promising starting point for the discovery of new chemical tools to investigate biological systems. nih.gov

Future Directions and Unexplored Research Gaps

Development of More Efficient and Sustainable Synthetic Routes

The advancement of research into 3-(1-Aminobutan-2-yl)oxan-3-ol is contingent upon the development of efficient and environmentally benign synthetic pathways. Current synthetic strategies for structurally related amino alcohols often rely on methods that may not be scalable or sustainable. Future research should prioritize the exploration of greener alternatives.

Key areas for investigation include:

Biocatalysis : The use of enzymes, such as amine dehydrogenases, could offer high stereoselectivity in the synthesis of the aminobutanol (B45853) fragment. For instance, amine dehydrogenases have demonstrated high conversion rates (e.g., 97.1%) in the reductive amination of ketones, which could be adapted for the synthesis of precursors to this compound.

Catalytic Hydrogenation : Asymmetric hydrogenation using chiral metal catalysts presents another avenue for achieving high enantioselectivity. This approach is well-established for the synthesis of chiral amino alcohols and could be optimized for the specific stereochemistry of the target molecule.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and cost, substrate scope limitations. |

| Asymmetric Catalysis | High efficiency and selectivity, well-established methodologies. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, potential for clogging with solid byproducts. |

In-depth Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing routes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the transition states and intermediates of key synthetic steps.

For example, in a potential synthetic route involving the coupling of a protected aminobutanol derivative with an oxane precursor, understanding the stereochemical course of the reaction is paramount. Mechanistic studies could involve:

Kinetic Isotope Effect Studies : To probe the rate-determining step of the reaction.

In-situ Spectroscopy (e.g., NMR, IR) : To identify and characterize reaction intermediates.

Density Functional Theory (DFT) Calculations : To model reaction pathways and predict the stereochemical outcome.

Expansion of Derivative Libraries for Targeted Applications

The structural features of this compound, including its chiral centers and multiple functional groups (amine, hydroxyl, and ether), make it an attractive scaffold for the generation of diverse chemical libraries. chemrxiv.orgbirmingham.ac.ukbirmingham.ac.ukchemrxiv.org The synthesis and screening of such libraries could lead to the discovery of new compounds with valuable biological activities or material properties.

Strategies for expanding derivative libraries could include:

Functional Group Modification : Acylation, alkylation, or sulfonation of the amino and hydroxyl groups to explore structure-activity relationships.

Scaffold Hopping : Replacing the oxane ring with other heterocyclic systems to investigate the impact of the core structure on activity.

Combinatorial Chemistry : Utilizing parallel synthesis techniques to rapidly generate a large number of derivatives.

The development of DNA-encoded libraries (DELs) based on the this compound scaffold could also be a powerful tool for identifying novel protein binders. nih.gov

Integration with High-Throughput Screening for Novel Chemical Properties

To accelerate the discovery of potential applications for this compound and its derivatives, integration with high-throughput screening (HTS) is essential. nuvisan.comunchainedlabs.comyoutube.com HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets or for specific physical properties. nuvisan.comunchainedlabs.comyoutube.comnih.govnih.gov

Potential screening campaigns could focus on:

Biological Activity : Screening against panels of enzymes, receptors, and cell lines to identify potential therapeutic applications.

Material Properties : Evaluating derivatives for properties such as thermal stability, conductivity, or optical activity.

Catalytic Activity : Testing the potential of metal complexes of this compound and its derivatives as catalysts in asymmetric synthesis.

The data generated from HTS campaigns can be used to build quantitative structure-activity relationship (QSAR) models, which can guide the design of future generations of compounds with improved properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.